molecular formula C16H22N6O4 B11261584 N4-(2,5-dimethoxyphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine

N4-(2,5-dimethoxyphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11261584
M. Wt: 362.38 g/mol
InChI Key: HKUMQCZHVMDHNW-UHFFFAOYSA-N
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Description

N4-(2,5-dimethoxyphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxyphenylamine, which is then subjected to nitration to introduce the nitro group. The resulting compound is then reacted with diethylamine and pyrimidine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N4-(2,5-dimethoxyphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine
  • 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
  • 2,5-dimethoxy-4-chloroamphetamine

Uniqueness

N4-(2,5-dimethoxyphenyl)-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-N,2-N-diethyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H22N6O4/c1-5-21(6-2)16-19-14(17)13(22(23)24)15(20-16)18-11-9-10(25-3)7-8-12(11)26-4/h7-9H,5-6H2,1-4H3,(H3,17,18,19,20)

InChI Key

HKUMQCZHVMDHNW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-])N

Origin of Product

United States

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